Pregnenolone sulfate

Beschreibung

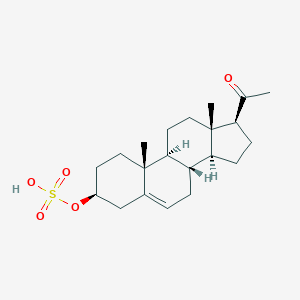

Pregnenolone sulfate (C₂₁H₃₂O₅S) is a sulfated neurosteroid derived from pregnenolone via hydroxysteroid sulfotransferase (HST), which transfers a sulfate moiety from 3′-phosphoadenosine 5′-phosphosulfate to pregnenolone’s 3-hydroxyl group . It modulates ion channels such as NMDA receptors, TRPM3, and GABA receptors, influencing cognitive function, stress response, and neurotransmitter release (e.g., glutamate, acetylcholine, and dopamine) . Its plasma and tissue concentrations are regulated by transporters like OATP2B1, with genetic variants (e.g., SLCO2B1 c.1457C>T) affecting its bioavailability .

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19H,5-12H2,1-3H3,(H,23,24,25)/t15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJBBUIOWGGQOP-QGVNFLHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924910 | |

| Record name | 20-Oxopregn-5-en-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3beta-Hydroxypregn-5-en-20-one sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1247-64-9 | |

| Record name | Pregnenolone sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnenolone sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Oxopregn-5-en-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNENOLONE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y4D91RG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Chemical Synthesis via Esterification and Sulfation

Esterification of Pregnenolone

The synthesis of pregnenolone sulfate often begins with the esterification of pregnenolone’s hydroxyl group at the C-3 position. A validated method involves reacting pregnenolone with succinic anhydride in the presence of pyridine and toluene under reflux conditions. This step yields pregnenolone hemisuccinate, a precursor for further sulfation. Key parameters include:

-

Reagents : Pregnenolone, succinic anhydride, pyridine, toluene.

-

Conditions : Reflux at 110°C for 8 hours.

-

Yield : ~22% after crystallization from methanol-water (3:1).

The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group attacks the electrophilic carbonyl carbon of succinic anhydride. Nuclear magnetic resonance (NMR) analysis confirms successful esterification, with characteristic signals at δ 10.03 ppm (C=O-OH) and δ 2.30–2.39 ppm (methylene protons of the succinate moiety).

Sulfation of Pregnenolone Derivatives

Direct sulfation of pregnenolone remains less documented, but analogous methods for steroid sulfation suggest the use of sulfur trioxide-pyridine complexes or chlorosulfonic acid. For example, pregnenolone hemisuccinate can undergo sulfation at the C-21 position using a sulfur trioxide-triethylamine complex in anhydrous dichloromethane. The sodium salt form is subsequently obtained via ion exchange chromatography.

| Parameter | Details |

|---|---|

| Sulfating agent | Sulfur trioxide-pyridine complex |

| Solvent | Anhydrous dichloromethane |

| Reaction time | 4–6 hours at 0–4°C |

| Purification | Ion exchange chromatography |

Enzymatic Sulfation Using Recombinant Sulfotransferases

Role of SULT2B1a in Pregnenolone Sulfation

The cytosolic sulfotransferase SULT2B1a catalyzes the transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to pregnenolone’s hydroxyl group, forming this compound. This enzymatic approach offers high specificity and avoids harsh reaction conditions.

Key Steps:

-

Expression of SULT2B1a : Recombinant SULT2B1a is expressed in E. coli BL21 cells using a pGEX-2TK vector, followed by purification via glutathione-Sepharose affinity chromatography.

-

Sulfation Reaction : Purified enzyme is incubated with pregnenolone (0.1 µM) and PAPS (10 µM) in 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 30 minutes.

-

Termination and Analysis : Reactions are quenched with ice-cold methanol, and products are analyzed via high-performance liquid chromatography (HPLC).

Impact of Genetic Polymorphisms

Single nucleotide polymorphisms (SNPs) in SULT2B1 significantly affect enzymatic activity. For instance:

-

P134L variant : Activity reduced to 1.2 nmol/min/mg (10% of wild-type).

-

R259Q variant : Activity = 0.8 nmol/min/mg (6.5% of wild-type).

These findings underscore the importance of genotyping in biotechnological applications of enzymatic sulfation.

Biosynthetic Pathways in Biological Systems

Mitochondrial Synthesis in Glial Cells

This compound is biosynthesized in human glial cells via a mitochondrial cytochrome P450 enzyme distinct from CYP11A1. Key insights include:

-

Subcellular localization : Mitochondrial inner membrane.

-

Cofactors : Ferredoxin reductase and adrenodoxin.

-

Inhibitors : Nitric oxide and iron chelators (deferoxamine) reduce synthesis by >50%.

This pathway highlights endogenous production mechanisms, though extraction from biological tissues remains impractical for large-scale preparation.

Formulation and Stability Considerations

Solubility and Stock Solution Preparation

This compound sodium salt exhibits limited aqueous solubility, necessitating organic solvents for storage:

| Solvent | Solubility (mg/mL) | Storage Conditions |

|---|---|---|

| DMSO | 30 | -20°C, 1 month |

| Ethanol | 2 | -20°C, 6 months |

For in vivo studies, a formulation of 30% DMSO and 70% corn oil is recommended to enhance bioavailability.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 218 nm) resolves this compound from precursor molecules. A C18 column and mobile phase of methanol:water (70:30) achieve baseline separation within 15 minutes.

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercial ELISA kits (e.g., DRG EIA-4170) enable quantification with a sensitivity of 0.1 ng/mL. The protocol involves:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pregnenolonmonosulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in stärker oxidierte Formen.

Reduktion: Umwandlung in weniger oxidierte Formen.

Substitution: Austausch von funktionellen Gruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter bestimmten Bedingungen eingesetzt

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion gesättigtere Verbindungen erzeugen kann .

4. Wissenschaftliche Forschungsanwendungen

Pregnenolonmonosulfat hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Als Vorläufer bei der Synthese anderer Steroidhormone verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation von Ionenkanälen und Neurotransmitterrezeptoren.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen auf kognitive Funktion, affektive Störungen und Neuroprotektion.

Industrie: Eingesetzt bei der Entwicklung von Pharmazeutika und als biochemisches Forschungswerkzeug .

5. Wirkmechanismus

Pregnenolonmonosulfat übt seine Wirkungen durch mehrere Mechanismen aus:

Ionenkanalmodulation: Wirkt als Modulator verschiedener Ionenkanäle, darunter GABA_A-, NMDA- und AMPA-Rezeptoren.

Rezeptorinteraktion: Hemmt Cannabinoid-CB1-Rezeptoren und reduziert so die Wirkungen von Tetrahydrocannabinol (THC).

Beteiligte Signalwege: Beteiligt sich an Signalwegen, die die neuronale Aktivität und synaptische Plastizität beeinflussen .

Ähnliche Verbindungen:

Pregnenolon: Der Vorläufer von Pregnenolonmonosulfat.

Dehydroepiandrosteronsulfat (DHEA-S): Ein weiteres sulfatiertes Steroid mit ähnlichen neuroaktiven Eigenschaften.

Vergleich:

Pregnenolon: Während Pregnenolon der Vorläufer ist, hat Pregnenolonmonosulfat eine zusätzliche Sulfatierung, die seine Wasserlöslichkeit erhöht und seine biologische Aktivität verändert.

Dehydroepiandrosteronsulfat: Beide Verbindungen haben neuroaktive Eigenschaften, aber Pregnenolonmonosulfat hat unterschiedliche Auswirkungen auf bestimmte Ionenkanäle und Rezeptoren

Pregnenolonmonosulfat zeichnet sich durch seine einzigartige Kombination aus Neurosteroidaktivität, Ionenkanalmodulation und Rezeptorinteraktionen aus, was es zu einer wertvollen Verbindung sowohl im Forschungs- als auch im therapeutischen Kontext macht.

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

Pregnenolone sulfate has been identified as a cognitive enhancer, particularly in the context of learning and memory. Research has demonstrated that PregS positively modulates NMDA receptors, which are crucial for synaptic plasticity and memory formation.

- Mechanism of Action : PregS enhances NMDA receptor function by promoting the trafficking of these receptors to the cell surface, thereby increasing their availability for synaptic transmission. This mechanism is thought to be mediated through G protein-coupled receptor pathways and involves calcium signaling.

- Animal Studies : In rodent models, acute administration of PregS has shown improvements in performance on tasks such as the Morris water maze and T-maze, indicating enhanced spatial learning and memory.

Neurological Disorders

This compound's modulatory effects on neurotransmission have led to investigations into its potential therapeutic applications for various neurological disorders:

- Schizophrenia : Clinical trials have explored the use of PregS as an adjunctive treatment for cognitive and negative symptoms in schizophrenia. A pilot study indicated that PregS was well tolerated and may improve cognitive function in patients receiving antipsychotic medications.

- Epilepsy and Alcohol Dependence : Altered serum levels of PregS have been observed in individuals with epilepsy and alcohol dependence, suggesting a potential role in managing these conditions.

Modulation of Neurotransmitter Systems

This compound has been shown to interact with various neurotransmitter systems beyond NMDA receptors:

- GABAergic System : PregS acts on GABA_A receptors, where it can function as both an agonist and antagonist depending on the context. This dual action may have implications for anxiety disorders and other conditions characterized by dysregulated GABAergic transmission.

- TRP Channels : Recent studies indicate that PregS may modulate transient receptor potential (TRP) channels, contributing to its effects on pain perception and possibly influencing inflammatory responses.

Clinical Case Studies

Several case studies highlight the potential applications of PregS in clinical settings:

- Cognitive Dysfunction : A case series involving patients with cognitive deficits attributed to schizophrenia demonstrated improvements in cognitive assessments following treatment with PregS alongside standard antipsychotic therapy. These findings underscore the need for larger-scale studies to validate these results.

- Mood Disorders : Preliminary reports suggest that PregS may have mood-stabilizing properties, potentially benefiting patients with mood disorders; however, further research is required to establish efficacy and safety profiles.

Wirkmechanismus

Pregnenolone monosulfate exerts its effects through several mechanisms:

Ion Channel Modulation: Acts as a modulator of various ion channels, including GABA_A, NMDA, and AMPA receptors.

Receptor Interaction: Inhibits cannabinoid CB1 receptors, reducing the effects of tetrahydrocannabinol (THC).

Pathways Involved: Engages in signaling pathways that influence neuronal activity and synaptic plasticity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Table 1: Key Features of this compound and Related Compounds

Mechanistic Differences

- Proconvulsive Activity: Both this compound and DHEAS lower seizure thresholds by increasing glutamate precursors (e.g., alanine) and enhancing NMDA receptor activity. However, DHEAS-induced seizures are preventable by progesterone or allopregnanolone, whereas this compound’s proconvulsive effects are less reversible .

- Neurotransmitter Modulation: this compound enhances NMDA receptor currents and inhibits GABA-A receptors, promoting excitatory signaling. In contrast, allopregnanolone potentiates GABA-A receptors, inducing inhibitory effects .

- Transport Kinetics: this compound and DHEAS are substrates for OATP2B1, but this compound’s plasma levels are more strongly influenced by SLCO2B1 genetic variants. Estrone sulfate, however, is primarily transported by NTCP .

Clinical Implications

Table 2: Clinical Associations and Therapeutic Potential

Metabolic and Transport Pathways

- Sulfatase Specificity: this compound and DHEAS share similar sulfatase affinities (Km ≈ 4–6 × 10⁻⁶ M) but are cleaved by distinct enzymes separate from cholesterol sulfatase .

- Transporter Interactions: this compound’s uptake is modulated by OATP2B1, while NTCP preferentially transports sulfonates (e.g., estrone sulfate) over carboxylates .

Research Findings and Controversies

- Migraine and Neurosteroids: this compound levels are significantly lower in menstrually related migraine patients (39.58 ± 18.36 ng/mL vs. 55.82 ± 31.79 ng/mL in controls), correlating with cognitive dysfunction .

- TRPM3 Channel Activation: this compound outperforms CIM0216 in activating AP-1 transcription via TRPM3, suggesting a unique role in cellular signaling .

Biologische Aktivität

Key Mechanisms:

- NMDA Receptor Modulation : PREGS enhances intracellular calcium levels by potentiating NMDA receptor-mediated synaptic activity, with an effective concentration (EC50) of approximately 2 pM. This action is crucial for synaptic plasticity and cognitive functions.

- GABA Receptor Inhibition : It acts as an inhibitor at GABA_A receptors, with inhibitory concentration (IC50) values varying widely depending on receptor subunit conformations.

- TRPM3 Channel Activation : PREGS activates TRPM3 channels, which are implicated in various physiological processes including pain sensation and thermoregulation.

Effects on Cognitive Function

Research has demonstrated that this compound positively influences cognitive functions. A study involving dopamine transporter knockout (DAT-KO) mice showed that acute treatment with PREGS normalized hyperlocomotion and improved prepulse inhibition (PPI) deficits. This effect was mediated through the NMDA receptor and the AKT/GSK3β signaling pathway, indicating its potential as a therapeutic agent for cognitive impairments.

Case Study: Schizophrenia

A proof-of-concept trial assessed PREGS as an adjunctive treatment for cognitive and negative symptoms in patients with schizophrenia. Patients receiving PREGS exhibited significant improvements in cognitive scores compared to those on placebo, suggesting its efficacy in enhancing cognitive performance in psychiatric disorders.

Immunological Effects

This compound also exhibits notable immunomodulatory properties. Recent studies have highlighted its role in regulating T cell function and promoting apoptosis in activated T cells. In vitro experiments revealed that PREGS treatment led to decreased viability and increased apoptosis in TCR-activated peripheral blood mononuclear cells (PBMCs), indicating its potential to modulate immune responses.

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the primary methodological challenges in detecting and quantifying pregnenolone sulfate in neural tissue?

Detecting this compound in neural tissue requires sensitive techniques due to its low endogenous concentrations and structural similarity to other steroids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high specificity and limits of detection (LOD) as low as 0.1 ng/g in human brain tissue. However, species differences exist: this compound is detectable in human blood and brain but not in rodents, complicating cross-species extrapolation . Challenges include sample preparation (e.g., avoiding contamination from peripheral sources) and distinguishing between de novo synthesis and placental-derived contributions in fetal models .

Q. What is the current understanding of this compound's synthesis pathways within the central nervous system (CNS)?

this compound is synthesized from cholesterol via P450scc (side-chain cleavage enzyme), expressed in fetal and adult brains. However, fetal brain concentrations decline post-birth, suggesting placental precursors are critical during gestation . In adults, synthesis may occur locally in astrocytes and neurons, but debates persist about the relative contributions of peripheral vs. CNS sources. Enzymes like 3β-hydroxysteroid dehydrogenase further metabolize pregnenolone to progesterone, complicating isolation of its sulfate ester .

Q. Which experimental models are most appropriate for studying this compound's effects on neurodevelopmental processes?

In vitro models (e.g., primary hippocampal neuron cultures) allow precise manipulation of this compound concentrations and real-time assessment of NMDA receptor modulation. In vivo, neonatal rodent models are used to study long-term potentiation (LTP) and synaptic plasticity, though human relevance is limited due to species-specific synthesis differences . Transgenic mice lacking specific NMDA receptor subunits (e.g., NR2B) help isolate this compound’s subunit-dependent effects .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the dual modulatory effects of this compound on NMDA and GABAA receptors?

Electrophysiological approaches (patch-clamp recordings) are critical to dissect receptor-specific effects. For NMDA receptors, focus on subunit composition (NR2A vs. NR2B), as this compound potentiates NR2B-containing receptors but destabilizes NR2A subtypes . For GABAA receptors, use inhibitory post-synaptic current (IPSC) measurements to assess this compound’s antagonistic effects. Co-application with receptor-specific antagonists (e.g., MK-801 for NMDA) can isolate contributions . Include controls for sulfated steroid stability and blood-brain barrier permeability in in vivo studies.

Q. What strategies are recommended for reconciling contradictory findings in this compound's neuroprotective versus neurotoxic outcomes across studies?

Contradictions often arise from dosage, exposure duration, and model system variability. For example, low doses (1–10 µM) enhance synaptic plasticity via NMDA receptor activation, while prolonged exposure at higher concentrations (>50 µM) induces excitotoxicity . Standardize experimental parameters (e.g., timed administration in animal models) and employ meta-analyses to aggregate data across studies. Prioritize in vivo models with translational relevance, such as stress-induced cognitive deficit paradigms .

Q. How does the structural modification of this compound influence its pharmacokinetic properties and receptor binding affinity?

Structure-activity relationship (SAR) studies reveal that the C3 sulfate group is essential for NMDA receptor modulation; replacing it with glucuronate abolishes activity . Reduction of the C5–C6 double bond or C17 hydroxylation decreases potency, while dicarboxylic acid hemiesters mimic sulfate’s charge-dependent effects . Molecular docking simulations identify hydrophobic pockets in NR2B subunits as binding sites, guiding synthetic analogs for improved blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.